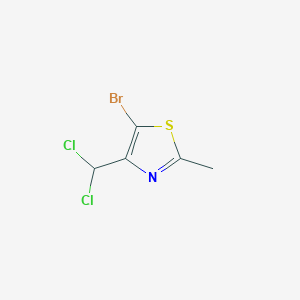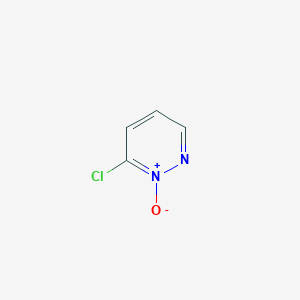![molecular formula C14H21N3O B8590631 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B8590631.png)
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone: is an organic compound that features a piperazine ring substituted with an acetyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Substitution: The final step involves the substitution of the piperazine ring with a methyl group and the attachment of the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1R,3S)-3-(4-Acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide
- Methyl 4-(4-Acetylpiperazin-1-yl)benzoate
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups, along with the aniline moiety, contribute to its versatility in various applications.
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
247.34 g/mol |
Nombre IUPAC |
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-11-7-13(9-14(15)8-11)10-16-3-5-17(6-4-16)12(2)18/h7-9H,3-6,10,15H2,1-2H3 |
Clave InChI |
LBQKKAJFYZWDQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N)CN2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-5-oxo-2-[(4-phenylbenzoyl)amino]pentanoic acid](/img/structure/B8590557.png)

![2H-Pyran, tetrahydro-2-[(6-iodohexyl)oxy]-](/img/structure/B8590563.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)

![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)


![2-[2-(3-Nitroquinolin-4-ylamino)ethoxy]ethanol](/img/structure/B8590608.png)


methanone](/img/structure/B8590622.png)

